1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione

Cytotoxicity profiling Spin probe biocompatibility Cellular EPR spectroscopy

1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione (commonly referred to as 4-maleimido-TEMPO, TEMPO-maleimide, or MAL-6; CAS 94751-70-9 as the N-hydroxy form; CAS 15178-63-9 as the nitroxide radical) is a heterobifunctional probe combining a stable nitroxide radical for electron paramagnetic resonance (EPR) detection with a maleimide group for chemoselective thiol conjugation. The compound belongs to the piperidine nitroxide class and is formally a TEMPO derivative carrying a maleimido substituent at the 4-position, endowing it with the dual functionality of a paramagnetic reporter and a covalent protein-modification reagent.

Molecular Formula C13H20N2O3
Molecular Weight 252.31 g/mol
CAS No. 94751-70-9
Cat. No. B12508837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione
CAS94751-70-9
Molecular FormulaC13H20N2O3
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C
InChIInChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3
InChIKeyATLHCOBCOLZMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione (CAS 94751-70-9): Thiol-Reactive Nitroxide Spin Label for Quantitative EPR Bioconjugation


1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione (commonly referred to as 4-maleimido-TEMPO, TEMPO-maleimide, or MAL-6; CAS 94751-70-9 as the N-hydroxy form; CAS 15178-63-9 as the nitroxide radical) is a heterobifunctional probe combining a stable nitroxide radical for electron paramagnetic resonance (EPR) detection with a maleimide group for chemoselective thiol conjugation [1]. The compound belongs to the piperidine nitroxide class and is formally a TEMPO derivative carrying a maleimido substituent at the 4-position, endowing it with the dual functionality of a paramagnetic reporter and a covalent protein-modification reagent . Its molecular formula is C13H19N2O3 (radical form) with a molecular weight of 251.30 g/mol, a melting point of 91–94 °C, and a density of approximately 1.195 g/cm³ [2].

Why 4-Maleimido-TEMPO Cannot Be Replaced by Generic TEMPO Spin Labels in Cysteine-Directed Applications


Although numerous nitroxide probes are available for EPR spectroscopy, 4-maleimido-TEMPO occupies a specific functional niche that prevents simple substitution by non-maleimide TEMPO derivatives (e.g., TEMPOL, 4-amino-TEMPO, 4-carboxy-TEMPO) or alternative thiol-reactive spin labels (e.g., MTSL, iodoacetamide-PROXYL). The maleimide group confers a unique combination of irreversible thioether bond formation with cysteine residues, a reaction that proceeds approximately 1,000-fold faster with thiols than with amines at physiological pH, while the TEMPO nitroxide provides a well-characterized EPR spectral signature with rotational correlation times sensitive to local protein dynamics . Critically, 4-maleimido-TEMPO exhibits concentration-dependent cytotoxicity in mammalian cells that distinguishes it from all other water-soluble spin probes tested, a factor that directly impacts experimental design for cellular EPR studies [1]. Furthermore, its thermal stability profile differs markedly from the non-nitroxide hydrogen-form analog (TEMP-MI), imposing specific temperature constraints on synthetic protocols such as Diels-Alder cycloaddition to carbon nanomaterials [2]. These compound-specific properties mean that procurement decisions cannot be based solely on the presence of a nitroxide or maleimide moiety; the quantitative performance differences documented below must govern scientific selection.

Quantitative Differentiation Evidence: 4-Maleimido-TEMPO vs. In-Class Nitroxide Spin Labels and Thiol-Reactive Probes


Differential Cytotoxicity in CHO Cells: 4-Maleimido-TEMPO vs. TEMPOL, Tempamine, CTPO, and CTPC

In a head-to-head cytotoxicity screen of eight commonly used nitroxide spin probes on CHO cells, 4-maleimido-TEMPO was the only water-soluble probe that inhibited cell survival at sub-millimolar concentrations. All other water-soluble probes—TEMPOL, Tempamine, CTPO, and CTPC—showed no cytotoxicity at concentrations up to 1 mM [1]. 4-Maleimido-TEMPO inhibited CHO cell survival in a dose-dependent manner starting at 75 µM, and at concentrations commonly used for spin-labeling of cells (30–50 µM), none of the lipid-soluble probes tested were cytotoxic [1]. This establishes a uniquely narrow biocompatibility window for 4-maleimido-TEMPO compared to its in-class alternatives.

Cytotoxicity profiling Spin probe biocompatibility Cellular EPR spectroscopy

Probe Mobility Resolution by Dual-Label EPR: 4-Maleimido-TEMPO (4MT) vs. MTSL on α-Synuclein at Cys9

In a comparative EPR study of α-synuclein (an intrinsically disordered protein central to Parkinson's disease), two cysteine-reactive spin labels were attached at position Cys9: 4-maleimido-TEMPO (4MT, this compound) and the methanethiosulfonate spin label MTSL. Continuous-wave EPR spectroscopy across 200–265 K revealed that 4MT-S9C displays reduced overall mobility that directly reflects backbone dynamics, whereas MTSL-S9C exhibits higher mobility dominated by tethered spin-label motion that decouples from the backbone [1]. The 4MT probe thus uniquely reports on low-confinement pre-organization of the N-terminus, a conformational feature not resolvable with MTSL [1].

Site-directed spin labeling Protein backbone dynamics Intrinsically disordered proteins

Thermal Stability Limit at Graphene Functionalization Temperature: TEMPO-MI vs. TEMP-MI

During the covalent attachment of nitroxide radicals to dispersed graphene via Diels-Alder [4+2] cycloaddition, the oxidized form TEMPO-MI (4-maleimido-TEMPO, this compound) was compared directly with its hydrogen-form precursor TEMP-MI. EPR monitoring showed that TEMPO-MI suffers limited thermal stability at temperatures above 100 °C, resulting in radical signal loss, whereas TEMP-MI remains stable at the optimum cycloaddition temperature of 130 °C [1]. Consequently, the preferred synthetic route involves cycloaddition with TEMP-MI at 130 °C (achieving 2.2 wt% incorporation) followed by post-synthetic oxidation to regenerate the nitroxide radical, rather than direct use of TEMPO-MI [1]. This thermal limitation is not observed with lower-temperature (≤25 °C) thiol conjugation protocols [2].

Covalent graphene functionalization Diels-Alder cycloaddition Organic electrode materials

Thiol Conjugation Selectivity: 4-Maleimido-TEMPO vs. Iodoacetamide Spin Labels on Na,K-ATPase

In a systematic comparative study of eight nitroxide spin labels bearing maleimide, iodoacetamide, indanedione, or chloromercuric reactive groups, the maleimide-functionalized labels (including 4-maleimido-TEMPO) demonstrated distinct protein-modification reactivity and EPR spectral characteristics on membrane-bound Na,K-ATPase [1]. The maleimide series forms stable thioether adducts via irreversible Michael addition, whereas iodoacetamide labels form thioether linkages with different steric constraints at the point of SH-group attachment [2]. Separate EPR studies on myosin fibers showed that maleimide and iodoacetamide spin labels attached at identical sites produce different weakly-to-strongly immobilized (W/S) signal ratios, indicating that the two label classes report conformational changes from distinct loci on the same protein [3]. Furthermore, maleimide-thiol conjugation proceeds approximately 1,000-fold faster than maleimide-amine reaction at pH 7.0, enabling selective cysteine labeling even in the presence of abundant lysine residues .

Cysteine-specific protein modification EPR spin labeling efficiency Membrane protein biochemistry

Evidence-Backed Application Scenarios for 4-Maleimido-TEMPO (CAS 94751-70-9 / 15178-63-9)


Site-Directed Spin Labeling of Cysteine Mutants for Protein Backbone Dynamics by CW-EPR

When backbone-coupled motional information is required from EPR line-shape analysis of intrinsically disordered or allosteric proteins, 4-maleimido-TEMPO is the preferred spin label over MTSL. The dual-probe study on α-synuclein demonstrated that 4MT reports backbone-constrained motion rather than tether-dominated flexibility, enabling detection of low-confinement N-terminal pre-organization that MTSL fails to resolve [1]. Labeling is performed under standard conditions (50–100 µM protein, 5–10× molar excess of 4-maleimido-TEMPO in degassed buffer at pH 7.0–7.5, 2–4 h at 4 °C or 1 h at 25 °C), with the critical constraint that final spin label concentration must remain below 75 µM to avoid cytotoxic effects in cellular preparations [2].

Cysteine-Selective Conjugation for In Vitro EPR Distance Measurements (DEER/PELDOR)

For pulsed dipolar EPR distance measurements, 4-maleimido-TEMPO provides irreversible, cysteine-selective attachment with approximately 1,000-fold thiol-over-amine selectivity at pH 7.0, minimizing non-specific labeling compared to iodoacetamide-based probes . The maleimide-thioether linkage is stable under the cryogenic conditions (50 K) typically used for DEER data acquisition. The compound's molecular dimensions (MW 251.3 Da; compact TEMPO scaffold) contribute to a well-defined distance distribution by limiting label conformational flexibility relative to longer-linker alternatives, as evidenced by the 4MT vs. MTSL motional comparison [1].

Covalent Grafting of Redox-Active Radicals to Carbon Nanomaterials via Low-Temperature Routes

For electrode material functionalization requiring nitroxide redox activity, 4-maleimido-TEMPO can be directly conjugated to thiol-functionalized graphene or carbon nanotubes via Michael addition at ambient temperature, but is unsuitable for Diels-Alder cycloaddition above 100 °C due to radical thermal degradation [3]. The preferred protocol when thermal grafting is required uses the hydrogen-form analog TEMP-MI for cycloaddition at 130 °C (achieving 2.2 wt% incorporation into dispersed graphene), followed by mild oxidation (mCPBA or H₂O₂/Na₂WO₄) to regenerate the TEMPO radical [3]. The resulting TEMPO-functionalized graphene exhibits a reversible redox potential of +0.65 V vs. Ag/AgCl, comparable to TEMPO in solution, making it a viable organic electrode material [3].

EPR Oximetry and Membrane Protein Topology Mapping with Stringent Concentration Control

For EPR oximetry and membrane protein accessibility studies where the spin label must penetrate lipid bilayers, 4-maleimido-TEMPO is effective but requires precise concentration management. The maleimide spin label penetrates cell membranes and labels both membrane and cytoplasmic cysteine residues, as demonstrated in erythrocyte membrane and platelet studies . However, the uniquely low cytotoxic threshold of 75 µM (compared to >1,000 µM for TEMPOL) mandates that working concentrations be maintained in the 30–50 µM range for cellular experiments [2]. At 100 µM, 4-maleimido-TEMPO produces significant cell death, whereas TEMPOL and structurally related probes remain non-toxic, making concentration monitoring an essential component of experimental protocols involving this compound [2].

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